molecular formula C10H16O2 B8519775 1-Methyl-2-(1-methylvinyl)cyclobutaneacetic acid

1-Methyl-2-(1-methylvinyl)cyclobutaneacetic acid

Cat. No. B8519775
M. Wt: 168.23 g/mol
InChI Key: RXFMEOUUWJYBLD-UHFFFAOYSA-N
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Patent
US05714139

Procedure details

A four gram sample of racemic 1-methyl-2-(1-methylethenyl)-cyclobutaneethanol (grandisol I) [2] (Bedoukian, Inc.) was oxidized to the corresponding racemic aldehyde, 1-methyl-2-(1-methylethenyl)-cyclobutaneacetaldehyde (grandisal) using pyridinium chlorochromate (Webster) (3.4 g, % yield 86.1). The racemic aldehyde was distilled under vacuum and a 3 gram sample was subsequently oxidized to racemic 1 using AgNO3 and NaOH (Pickett): nearly colorless oil (1.23 g, % yield 32.2); eims m/z (rel. int. %) 168 (1), 125 (12), 109 (14), 108 (35), 93 (9), 91 (3), 81 (6), 79 (11), 77 (10), 69 (11), 68 (100), 67 (86), 55 (11), 53 (30), 43 (35), 41 (41); H NMR (CDCl3) δ 2.61 (1H, m, H-2), 1.83 (1H, m, H-3a), 1.95 (1H, m, H-3b), 1.71 (1H, m, H-4a), 1.95 (1H, m, H-4b), 1.31 (3H, s, Me-5), 2.03 (1H, dd, J=14.6,H-6a), 2.54 (1H, d, J=14.6, H-6b), 4.85 (1H, m, H-9a), 4.65 (1H, m, H-9b), 1.64 (3H, s, Me-10); 13C NMR (CDCl3) δ 41.1 (C-1), 51.9 (C-2), 18.7 (C-3), 29.0 (C-4), 27.9 (C-5), 38.5 (C-6), 179.7 (C-7), 144.1 (C-8), 110.3 (C-9), 22.8 (C-10).
Name
racemic 1-methyl-2-(1-methylethenyl)-cyclobutaneethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
racemic aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1-methyl-2-(1-methylethenyl)-cyclobutaneacetaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH2:9][CH2:10][OH:11])[CH2:5][CH2:4][CH:3]1[C:6]([CH3:8])=[CH2:7].CC1(CC=[O:22])CCC1C(C)=C.[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1>>[CH3:1][C:2]1([CH2:9][C:10]([OH:22])=[O:11])[CH2:5][CH2:4][CH:3]1[C:6]([CH3:8])=[CH2:7] |f:2.3|

Inputs

Step One
Name
racemic 1-methyl-2-(1-methylethenyl)-cyclobutaneethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C(CC1)C(=C)C)CCO
Step Two
Name
racemic aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
1-methyl-2-(1-methylethenyl)-cyclobutaneacetaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C(CC1)C(=C)C)CC=O
Step Four
Name
Quantity
3.4 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The racemic aldehyde was distilled under vacuum

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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